1-Chloro-3-methylpentan-2-one
Overview
Description
1-Chloro-3-methylpentan-2-one is an organic compound with the molecular formula C6H11ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon and a methyl group attached to the third carbon of a pentan-2-one backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylpentan-2-one can be synthesized through the chlorination of 3-methylpentan-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the chlorine atom replaces a hydrogen atom on the carbon adjacent to the carbonyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of solvents like dichloromethane can help in dissolving the reactants and facilitating the reaction. Post-reaction, the product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methylpentan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Alcohols, amines, or thioethers.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
1-Chloro-3-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-chloro-3-methylpentan-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive and can undergo nucleophilic addition reactions. The chlorine atom, being an electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce diverse chemical products.
Comparison with Similar Compounds
1-Chloro-3-methylbutan-2-one: Similar structure but with one less carbon atom.
1-Chloro-3-methylhexan-2-one: Similar structure but with one additional carbon atom.
3-Chloro-3-methylpentan-2-one: Chlorine atom attached to the third carbon instead of the first.
Uniqueness: 1-Chloro-3-methylpentan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorine atom on the first carbon and the methyl group on the third carbon creates a specific electronic environment that influences its chemical behavior, making it valuable in targeted synthetic applications.
Properties
IUPAC Name |
1-chloro-3-methylpentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWXDFAVJKUFQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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